Calcium trifluoromethanesulfonate

説明

Significance of Calcium Salts in Modern Chemical Science

Calcium, an alkaline earth metal, is the fifth most abundant element in the Earth's crust. wikipedia.orgrsc.org Its compounds are integral to numerous industrial processes and have been used since antiquity, with lime (calcium oxide, CaO) being a key material for the ancients. wikipedia.orgbritannica.com In modern times, calcium salts have a vast range of applications. For instance, calcium carbonate (CaCO3) is a fundamental component of cement and is also used as a filler in products like plastics, paints, and ceramics. rsc.orgbritannica.comenviroliteracy.org Calcium chloride (CaCl2) finds use as a de-icing agent and a drying agent. britannica.comenviroliteracy.org

The significance of calcium extends deeply into biological systems. Calcium is the most abundant metallic element in the human body, with 99% of it stored in bones and teeth in the form of calcium hydroxyapatite. wikipedia.orgenviroliteracy.org Calcium ions (Ca²⁺) are crucial electrolytes that play a vital role in numerous physiological and biochemical processes, including signal transduction, neurotransmitter release, and the contraction of muscle cells. wikipedia.org

In the realm of chemical synthesis, calcium compounds are recognized for their potential as sustainable and environmentally friendly catalysts. rsc.org As an earth-abundant metal, calcium offers a more economical and less toxic alternative to many rare-earth and transition metal catalysts. rsc.orgresearchgate.net This has spurred research into the catalytic activities of various calcium salts in a wide array of organic transformations.

Evolution of Research Interest in Calcium Trifluoromethanesulfonate (B1224126)

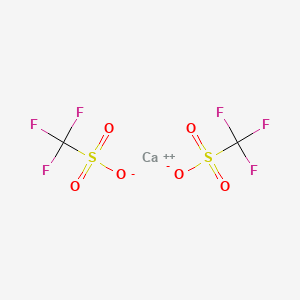

Calcium trifluoromethanesulfonate, with the chemical formula Ca(CF₃SO₃)₂, has emerged as a compound of particular interest. The trifluoromethanesulfonate anion, commonly known as triflate (OTf), is an excellent leaving group, which enhances the reactivity of substrates in chemical reactions. chemimpex.com This property, combined with the characteristics of the calcium cation, makes calcium triflate a valuable reagent and catalyst.

Initial research interest in this compound centered on its application as a Lewis acid catalyst in organic synthesis. sigmaaldrich.com Lewis acids are crucial for facilitating a variety of chemical reactions. Calcium triflate proved to be an effective and mild catalyst for reactions such as the aminolysis of epoxides to produce β-amino alcohols, a reaction that often required harsh conditions with traditional methods. organic-chemistry.orgresearchgate.net Its ability to promote reactions under gentle conditions reduces the need for harsh reagents, enhancing safety and environmental sustainability. chemimpex.com

More recently, the focus of research has expanded significantly due to the increasing demand for advanced energy storage solutions. rsc.org Scientists began investigating this compound as a potential electrolyte salt for next-generation batteries. chemimpex.comnih.gov The development of rechargeable calcium batteries is considered a promising alternative to lithium-ion technology, given calcium's high abundance and attractive theoretical energy density. rsc.orgnih.gov However, a major challenge has been the development of suitable electrolytes that allow for reversible plating and stripping of calcium metal, a problem where calcium triflate and related salts are being actively studied. nih.govacs.org

Scope and Objectives of Contemporary Investigations

Current research on this compound is vibrant and multifaceted, primarily falling into two main categories: catalysis and electrochemistry.

In the field of catalysis , contemporary investigations aim to broaden the scope of reactions catalyzed by this compound. Researchers are exploring its use in a variety of organic transformations, including:

Ring-opening reactions: It is widely used to catalyze the aminolysis of epoxides, providing efficient and highly selective synthesis of β-amino alcohols. sigmaaldrich.comorganic-chemistry.orgresearchgate.net

Carbon-carbon bond formation: It facilitates reactions like the aldol (B89426) reaction and Michael additions. sigmaaldrich.com

Synthesis of nitrogen-containing compounds: It is used in the one-pot conversion of aldehydes to their corresponding nitriles. sigmaaldrich.com

Dehydrative functionalizations and cyclizations: Sophisticated methodologies are being developed that utilize calcium triflate for these complex transformations. rsc.org

The overarching objective in this area is to establish this compound as a versatile, cheap, accessible, and environmentally benign catalyst for industrial applications. chemimpex.comorganic-chemistry.org

In the field of electrochemistry , the primary objective is to develop stable and efficient electrolytes for calcium-based batteries. rsc.orgnih.gov Investigations focus on:

Electrolyte formulation: Research involves studying the properties of this compound in various organic solvents, such as carbonates and ethers, to optimize ionic conductivity and stability. nih.govacs.org

Ionic transport and solvation: Understanding how the Ca²⁺ ion moves and interacts with solvent molecules is crucial for improving battery performance. nih.govacs.org Studies have shown that while salt solubility can be an issue, reasonable performance can be achieved with triflate-based electrolytes in high-permittivity solvents. acs.org

Interfacial chemistry: A key goal is to understand and control the formation of passivation layers on the calcium metal anode, which has been a major barrier to creating a reversible calcium battery. nih.govacs.org

These investigations are critical for moving beyond current lithium-ion battery technology towards more affordable and energy-dense storage systems. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | (CF₃SO₃)₂Ca or C₂CaF₆O₆S₂ | sigmaaldrich.com, lookchem.com |

| Molecular Weight | 338.22 g/mol | sigmaaldrich.com, chemicalbook.com |

| Appearance | Greyish or white powder | lookchem.com |

| Melting Point | >300-350 °C | sigmaaldrich.com, lookchem.com |

| Solubility | Soluble in water | chemicalbook.com, lookchem.com |

| CAS Number | 55120-75-7 | sigmaaldrich.com, chemicalbook.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound (Calcium Triflate) | Ca(CF₃SO₃)₂ |

| Calcium Carbonate | CaCO₃ |

| Calcium Chloride | CaCl₂ |

| Calcium Hydroxide (B78521) (Slaked Lime) | Ca(OH)₂ |

| Calcium Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ |

| Calcium Oxide (Lime) | CaO |

| Lithium | Li |

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

55120-75-7 |

|---|---|

分子式 |

CHCaF3O3S |

分子量 |

190.16 g/mol |

IUPAC名 |

calcium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChIキー |

CFSYYJNGCPTQRE-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ca] |

他のCAS番号 |

55120-75-7 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Catalytic Applications of Calcium Trifluoromethanesulfonate in Organic Transformations

Applications in Epoxide Ring-Opening Reactions

One of the most well-documented and synthetically useful applications of calcium trifluoromethanesulfonate (B1224126) is in catalyzing the ring-opening of epoxides. sigmaaldrich.comsigmaaldrich.com Epoxides are three-membered cyclic ethers that possess significant ring strain, making them valuable electrophilic intermediates for the synthesis of 1,2-difunctionalized compounds. The aminolysis of epoxides, in particular, is a direct pathway to β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. chem-soc.siresearchgate.net

Calcium trifluoromethanesulfonate has proven to be a highly efficient and mild catalyst for the aminolysis of epoxides, leading to the synthesis of a wide variety of β-amino alcohols. organic-chemistry.orgresearchgate.net This method often presents a significant improvement over traditional procedures that require high temperatures or prolonged reaction times. organic-chemistry.org Research indicates that Ca(OTf)₂ is often more active, less expensive, and more readily available than many other metal-based catalysts used for the same purpose. organic-chemistry.org The reactions are typically carried out by stirring the epoxide and amine with a catalytic amount of this compound (often 10-50 mol%) in a solvent like acetonitrile (B52724) at room temperature. organic-chemistry.org

The Ca(OTf)₂-catalyzed aminolysis of epoxides proceeds with a high degree of control over both regioselectivity and stereoselectivity. organic-chemistry.orgresearchgate.net The reaction mechanism is consistent with a bimolecular nucleophilic substitution (SN2) pathway. organic-chemistry.org This mechanism dictates that the nucleophile (the amine) attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond and inversion of the stereochemical configuration at the site of attack.

This SN2 attack results in anti-stereoselectivity, where the incoming amino group and the resulting hydroxyl group are on opposite faces of the original C-C bond. organic-chemistry.org Furthermore, in cases involving asymmetric epoxides, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. This steric control leads to high regioselectivity, with the formation of a single major regioisomer. organic-chemistry.org

While the aminolysis of epoxides with this compound proceeds efficiently under mild, ambient temperature conditions, reaction conditions can be modified to further enhance efficiency. organic-chemistry.org The use of microwave irradiation, for example, has been shown to dramatically accelerate the reaction. researchgate.net Studies have reported that microwave-assisted epoxide opening with protected amino acids as nucleophiles, catalyzed by Ca(OTf)₂, can be achieved in high yields with very short reaction times. researchgate.net This demonstrates a significant improvement over conventional heating methods. Additionally, related calcium catalysts have been successfully used under solvent-free conditions, offering a more environmentally friendly approach by eliminating the need for organic solvents. chem-soc.siresearchgate.netnih.gov

The catalytic protocol using this compound is notable for its broad substrate scope. organic-chemistry.org It has been successfully applied to a wide range of both epoxides and amines. organic-chemistry.orgresearchgate.net The reaction is effective with various classes of amines, including primary and secondary aliphatic amines, as well as aromatic amines like aniline (B41778) and its derivatives. organic-chemistry.org Research has shown that primary and secondary aliphatic amines typically react very quickly, often within minutes to a few hours at room temperature. organic-chemistry.org Aromatic amines, particularly those bearing electron-withdrawing substituents, may require longer reaction times to achieve high conversion. organic-chemistry.org

The versatility of the catalyst is demonstrated in its effectiveness with different epoxides, from simple aliphatic epoxides to more complex structures like styrene (B11656) oxide. organic-chemistry.org The high yields and selectivities achieved across this diverse range of substrates underscore the synthetic utility of this catalytic system.

Table 1: Ca(OTf)₂-Catalyzed Aminolysis of Styrene Oxide with Various Amines This table is based on data from Cepanec, I., et al. (2003), Tetrahedron, 59, 2435-2439. Reactions were performed with 10 mol% Ca(OTf)₂ in acetonitrile at room temperature.

| Amine | Reaction Time | Yield (%) |

|---|---|---|

| Benzylamine | 2 h | 96% |

| Dibenzylamine | 1 h | 98% |

| Piperidine | 0.5 h | 97% |

| Morpholine | 0.5 h | 98% |

| Aniline | 24 h | 92% |

General Ring-Opening Reactions of Epoxides

This compound has proven to be a highly efficient catalyst for the aminolysis of epoxides, leading to the synthesis of β-amino alcohols with high regioselectivity and stereoselectivity. organic-chemistry.org This method is effective for a wide array of epoxides and amines, encompassing aliphatic amines, benzylamine, and aniline derivatives. organic-chemistry.org The reactions are typically conducted under mild conditions, often at room temperature in a solvent like acetonitrile, with catalyst loading ranging from 10-50 mol%. organic-chemistry.org

The catalyzed reaction favors an SN2 pathway, resulting in anti-stereoselectivity. organic-chemistry.org While primary and secondary aliphatic amines exhibit rapid reaction times, anilines with electron-withdrawing groups may necessitate longer periods to achieve completion. organic-chemistry.org Microwave irradiation in conjunction with this compound as a catalyst has been shown to facilitate the ring-opening of epoxides with protected amino acids, achieving high yields in very short reaction times. researchgate.net

A similar compound, calcium trifluoroacetate (B77799), has also been employed for the ring-opening of epoxides with aromatic and aliphatic amines under solvent-free conditions, yielding β-amino alcohols in excellent yields. nih.govresearchgate.net

Table 1: this compound-Catalyzed Ring-Opening of Epoxides with Amines

| Epoxide | Amine | Product | Yield (%) |

| Styrene oxide | Benzylamine | 2-(Benzylamino)-2-phenylethan-1-ol | 98 |

| Cyclohexene oxide | Aniline | 2-Anilinocyclohexan-1-ol | 92 |

| Propylene (B89431) oxide | Morpholine | 1-Morpholinopropan-2-ol | 95 |

Data compiled from studies on the aminolysis of epoxides. organic-chemistry.org

Catalysis in Carbonyl and Olefin Functionalization

This compound serves as a catalyst in the one-pot conversion of aldehydes to their corresponding nitrile compounds. sigmaaldrich.com While the direct use of this compound is noted, related and more extensively documented methods often employ other triflates or strong acids. For instance, a highly efficient method for the Schmidt reaction of aromatic aldehydes utilizes a substoichiometric amount of triflic acid in hexafluoro-2-propanol to produce nitriles in good to high yields. mdpi.com This protocol demonstrates broad functional group tolerance. mdpi.com Another approach involves the use of azidotrimethylsilane (B126382) with a triflic acid catalyst. mdpi.com

The conversion of aldehydes to nitriles can also be part of a chemo-enzymatic cascade, where aldehydes are first converted to aldoximes, which are then dehydrated to nitriles. nih.gov

Table 2: Catalytic Conversion of Aldehydes to Nitriles

| Aldehyde | Reagents | Catalyst | Yield (%) |

| 4-Chlorobenzaldehyde | NaN₃, TfOH | TfOH | 95 |

| 4-Nitrobenzaldehyde | NaN₃, TfOH | TfOH | 92 |

| 2-Naphthaldehyde | NaN₃, TfOH | TfOH | 77 |

Data from a study on the Schmidt reaction of aldehydes. mdpi.com

This compound is recognized as a catalyst for both aldol (B89426) reactions and Michael additions. sigmaaldrich.com In the context of aldol reactions, related catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) have been used to facilitate the addition of acetic acid to non-enolizable aldehydes under very mild conditions, producing β-hydroxy carboxylic acids. organic-chemistry.orgnih.gov This reaction is believed to proceed through the formation of a bis-silyl ketene (B1206846) acetal, followed by a TMSOTf-catalyzed Mukaiyama aldol addition. organic-chemistry.orgnih.gov

For Michael additions, trifluoromethanesulfonic acid has been shown to be a powerful catalyst for the addition of β-ketoesters to various acceptors under solvent-free conditions. nih.gov The aza-Michael addition of aromatic amines to activated olefins has been successfully carried out using a copper catalyst in the presence of sodium trifluoroacetate under mild, aqueous conditions. nih.gov

Table 3: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst System | Product |

| Aniline | Acrylonitrile | CuI / CF₃CO₂Na | 3-Anilinopropanenitrile |

| Indole | Methyl vinyl ketone | CuI / CF₃CO₂Na | 4-(1H-Indol-3-yl)butan-2-one |

| Pyrrole | Ethyl acrylate | CuI / CF₃CO₂Na | Ethyl 3-(1H-pyrrol-1-yl)propanoate |

Data adapted from studies on aza-Michael additions. nih.gov

While direct catalysis by this compound in hydroamination is an area of growing interest, the broader family of calcium-based catalysts has shown significant promise. researchgate.net Calcium complexes are capable of activating various functional groups for nucleophilic addition to alkenes. researchgate.net

The activation of C-O bonds is a key step in many synthetic transformations for the formation of heterocycles and carbocycles. While specific examples detailing the use of this compound for Csp³-O bond activation are emerging, related catalytic systems highlight the potential of this strategy. For instance, iron acetylacetonate (B107027) has been used to catalyze the intramolecular alkoxylation of C-H bonds to synthesize tetrahydrofuran (B95107) motifs. nih.gov

Stereoselective and Asymmetric Catalysis

The application of this compound in stereoselective and asymmetric catalysis is an evolving field. While this compound itself is achiral, it can be paired with chiral ligands to induce stereoselectivity. For example, lanthanide trifluoromethanesulfonates have been used with a chiral crown ether to catalyze asymmetric aldol reactions in aqueous media. nih.gov In another instance, a Ni(acac)₂–bisoxazoline complex was used for the highly enantioselective Michael addition of 2-acetyl azaarenes to β,β-disubstituted nitroalkenes, constructing all-carbon quaternary stereocenters with excellent enantioselectivity. rsc.org These examples underscore the potential for developing stereoselective transformations using metal triflates in combination with chiral auxiliaries.

Diastereoselective Coupling Strategies

This compound has demonstrated utility in facilitating diastereoselective reactions. One notable example is its application in three-component coupling reactions to form highly substituted pyrrolidines. Research has shown that metal complexation can facilitate the formation of azomethine ylides. Building on this, one-pot reactions involving chelating aldehydes and unprotected amino acids can be templated by metals to achieve diastereoselective synthesis. researchgate.net

Regioselective Annulation Reactions

The catalytic activity of this compound extends to promoting regioselective reactions. It has been employed in the Friedländer annulation for the synthesis of substituted quinolines. This methodology facilitates the reaction of unsymmetrical 1,3-diketones with 2-aminoaryl aldehydes or ketones, leading to the desired quinoline (B57606) products with high yield and excellent regioselectivity. researchgate.net Furthermore, metal triflates, including calcium triflate, are effective catalysts for the regioselective reductive ring-opening of benzylidene acetals, allowing for selective cleavage at different oxygen positions depending on the reaction conditions and the reducing agent used. researchgate.net

Chemo-selective Csp³–H Functionalization

This compound plays a role in chemo-selective functionalization of Csp³–H bonds, particularly in amines. Tunable iminium ions, which can be generated in situ from the condensation of specific quinols with cyclic amines, can undergo redox-neutral isomerization to achieve the divergent synthesis of trifluoromethylated arylamines. This process allows for the direct and regioselective α- and β-functionalization of saturated amines under mild conditions. rsc.org

Development of Chiral Calcium Complexes for Asymmetric Reactions

A significant area of development is the use of chiral calcium complexes to catalyze asymmetric reactions, achieving high levels of enantioselectivity. These catalysts are typically formed from a calcium source, such as calcium isopropoxide, and a chiral ligand. organic-chemistry.org They have proven effective as Brønsted base catalysts for reactions like the asymmetric 1,4-addition (Michael reaction) and [3+2] cycloaddition of α-amino acid derivatives to α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.govcapes.gov.br

For instance, a catalyst system comprising a chiral calcium VAPOL phosphate (B84403) salt has been successfully used for the highly enantioselective chlorination of 3-substituted oxindoles using N-chlorosuccinimide (NCS). nih.gov The proposed mechanism suggests a bifunctional role for the catalyst, where the calcium center chelates and activates both the nucleophile and the electrophile, creating a compact, organized transition state that dictates the stereochemical outcome. nih.gov These reactions can proceed smoothly with low catalyst loadings (5-10 mol%) to give the desired products in high yields and with significant diastereo- and enantioselectivities. organic-chemistry.orgcapes.gov.br

Asymmetric Reactions Catalyzed by Chiral Calcium Complexes

This table summarizes selected asymmetric transformations using chiral calcium catalysts, highlighting the catalyst composition, reaction type, and achieved selectivity.

| Calcium Source | Chiral Ligand Type | Reaction Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Calcium Isopropoxide | Bisoxazoline | 1,4-Addition of α-amino acid derivatives | Up to 94% | organic-chemistry.org |

| Calcium Isopropoxide | Bisoxazoline | [3+2] Cycloaddition with crotonates | High | organic-chemistry.org |

| Calcium Salt | VAPOL Phosphate | Chlorination of 3-substituted oxindoles | High | nih.gov |

| Calcium Salt | VAPOL Phosphate | Michael addition of 3-aryloxindoles | High | nih.gov |

This compound in Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) Chemistry

Calcium salts with weakly coordinating anions, such as calcium triflimide [Ca(NTf₂)₂] and calcium triflate [Ca(OTf)₂], have emerged as potent activators for Sulfur(VI)–Fluoride Exchange (SuFEx) reactions. acs.orgmorressier.com SuFEx represents a crucial class of click chemistry reactions, valued for the stability of the S(VI)-F bond, which can be selectively activated under specific conditions. nih.gov A method using Ca(NTf₂)₂ in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO) enables the efficient reaction of sulfonyl fluorides, sulfamoyl fluorides, and fluorosulfates with amines at room temperature to produce sulfonamides, sulfamides, and sulfamates, respectively. acs.orgnih.govtheballlab.com

Mechanistic Insights into Ca²⁺ Activation in SuFEx

Computational and experimental studies have provided significant insight into the mechanism of Ca²⁺ activation in SuFEx reactions. nih.govhmc.eduacs.org The calcium ion acts as a strong Lewis acid, facilitating the reaction by providing direct stabilization to the reagents during S(VI)-F activation. hmc.edu

Key mechanistic findings include:

Two-Point Interaction : In the transition state, the Ca²⁺ ion forms a two-point contact with the sulfonyl fluoride substrate. It interacts with both the sulfonyl oxygen (S=O) and the departing fluoride atom. This bidentate coordination enhances the electrophilicity of the sulfur(VI) center while simultaneously stabilizing the developing negative charge on the fluoride leaving group. morressier.comnih.govhmc.eduacs.orgresearchgate.net

Brønsted-Base Activation : An additive, typically DABCO, functions as a Brønsted-base, activating the nucleophilic amine. This dual activation strategy, involving Lewis acid activation of the electrophile and Brønsted-base activation of the nucleophile, is crucial for the reaction's efficiency. morressier.comhmc.eduresearchgate.net

Pre-activation State : Before the SuFEx reaction, the calcium salt likely exists in a pre-activation resting state as a complex ligated with the amine nucleophiles and solvent molecules. nih.govhmc.eduacs.org The calculated activation barrier for the SuFEx reaction from this state is approximately 21 kcal/mol, which aligns with experimental kinetics. nih.govacs.org

Optimization Strategies for Enhanced SuFEx Catalytic Efficiency

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a key component of click chemistry, has been significantly advanced by the use of calcium salts as catalysts. However, initial studies often required stoichiometric amounts of the calcium catalyst for efficient transformation, which presented a barrier to true catalytic turnover. hmc.edu This has spurred research into various optimization strategies to improve the catalytic efficiency of this compound and related calcium salts in SuFEx reactions.

Key challenges in early methodologies included the need for elevated temperatures (e.g., 60 °C) and long reaction times (e.g., 24 hours). hmc.edunih.gov A significant issue is the formation of stable calcium-fluoride complexes after the exchange, which can inhibit the catalyst's ability to re-enter the catalytic cycle. hmc.edu To overcome these limitations, several effective optimization strategies have been developed, focusing on additives, reaction conditions, and the nature of the nucleophile.

Role of Additives and Reaction Conditions

A major breakthrough in enhancing SuFEx efficiency was the introduction of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive. The combination of a calcium salt, such as calcium triflimide (Ca(NTf₂)₂), and DABCO was found to have an exceptional effect on the reaction. nih.gov This system enables the activation of a broad range of S(VI) fluorides—including sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides—under significantly milder conditions. hmc.eduorganic-chemistry.org

Research demonstrated that with DABCO, the SuFEx reaction could proceed efficiently at room temperature, often in less than 30 minutes, a dramatic improvement over the elevated temperatures and long hours previously required. nih.gov The additive appears to play a dual role, acting as a Brønsted base to activate the amine nucleophile and potentially as a Lewis base to activate the S(VI) fluoride. hmc.eduorganic-chemistry.org The use of tetrahydrofuran (THF) as a solvent was also found to be particularly effective in this system. nih.govacs.org

Further optimization involved adjusting the reactant concentration. In one study, increasing the concentration from 0.2 M to 1 M resulted in a significant increase in yield (from 70% to 96%) and a drastic reduction in reaction time (from over 48 hours to just 2 hours) for the synthesis of a sulfamide. acs.org

| Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ca(NTf₂)₂ | 60 | 24 h | Good to Excellent | hmc.edunih.gov |

| Ca(NTf₂)₂ / DABCO | Room Temp | < 30 min | 94 | nih.gov |

Achieving Catalysis with Silyl (B83357) Amines

While the use of DABCO significantly improved reaction conditions, achieving high efficiency with only catalytic amounts (e.g., 10 mol %) of the calcium salt remained a challenge. hmc.edu A successful strategy to instigate true catalysis involved changing the nucleophilic partner from a free amine to a silyl amine, such as a N-trimethylsilyl-amine (TMS amine). nih.gov

By employing 10 mol % of Ca(NTf₂)₂ in 1,4-dioxane (B91453) at 50 °C, researchers successfully catalyzed the SuFEx reaction between various sulfonyl fluorides and TMS amines, achieving good to excellent yields (35-99%). nih.gov This approach demonstrates that with the right choice of nucleophile, catalytic turnover is feasible, overcoming the problem of catalyst inhibition. nih.gov Notably, in the absence of the calcium catalyst, most of these reactions showed no product formation. nih.gov

| Catalyst | Catalyst Loading | Nucleophile | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Ca(NTf₂)₂ | Stoichiometric | Amine | 60 °C, 24 h | Efficient Conversion | hmc.edu |

| Ca(NTf₂)₂ / DABCO | Stoichiometric | Amine | Room Temp, < 1 h | High Yield, Fast Reaction | nih.gov |

| Ca(NTf₂)₂ | 10 mol % | Silyl Amine | 50 °C | Successful Catalytic Turnover (35-99% Yield) | nih.gov |

Economic Considerations and Alternative Lewis Acids

While much of the optimization work has been detailed with calcium triflimide, this compound (Ca(OTf)₂) has been shown to be a highly effective and economically advantageous alternative. nih.gov Ca(OTf)₂ is approximately ten times less expensive than Ca(NTf₂)₂ and provides comparable yields in SuFEx catalysis. nih.gov For example, in the reaction of 4-methylbenzenesulfonyl fluoride with a TMS-morpholine, Ca(OTf)₂ afforded the sulfonamide product in 89% yield, comparable to the 81% yield obtained with Ca(NTf₂)₂ under similar conditions. nih.gov This positions this compound as a cost-effective and efficient catalyst for these transformations.

Applications of Calcium Trifluoromethanesulfonate in Advanced Materials Research

Utilization in Polymer and Coating Development

Calcium trifluoromethanesulfonate (B1224126) serves as a versatile compound in the synthesis and formulation of polymers and coatings. Its thermal stability and chemical resistance are highly beneficial in the development of advanced materials. chemimpex.com The compound is utilized in the production of fluorinated polymers, which are valued for their robust chemical resistance and thermal stability, making them suitable for various coating and plastic applications. chemimpex.com

As a Lewis acid catalyst, calcium trifluoromethanesulfonate facilitates a variety of organic reactions that are fundamental to polymer synthesis. sigmaaldrich.com These reactions include aldol (B89426) reactions, Michael additions, and the ring-opening of epoxides, which are essential steps in creating complex polymer architectures. sigmaaldrich.com For instance, it can be used to catalyze the synthesis of β-amino alcohols through the aminolysis of epoxides. sigmaaldrich.comchemicalbook.com Its catalytic activity under mild conditions presents an advantage by reducing the need for harsh reagents and extreme reaction environments. chemimpex.com

In the realm of polymer electrolytes, particularly for calcium-ion conduction, research has explored polymer gel electrolytes that incorporate calcium salts. Studies have demonstrated gel polymer electrolytes based on polymer hosts like poly(ethylene glycol) diacrylate (PEGDA) and polyvinylidene fluoride (B91410) (PVDF) combined with a calcium salt, such as calcium bis(trifluoromethylsulfonyl)imide (a close relative of this compound), dissolved in carbonate solvents. nih.govacs.org These polymer gel electrolytes exhibit promising ionic conductivity and electrochemical stability, which are critical for battery applications. nih.govacs.org

Role in Electrochemical Energy Storage Systems

The development of next-generation batteries is a critical area of research, and this compound is being investigated for its potential contributions, particularly as an electrolyte component.

This compound as an Electrolyte Component

Electrolytes are a key determinant of the kinetic performance of any electrochemical cell, influencing charging/discharging speeds, safety, and the stability of the electrode-electrolyte interface. rsc.org

In the established field of lithium-ion batteries (LIBs), the focus is often on improving performance and safety by modifying the electrolyte. While lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are standard, various additives are incorporated to enhance battery performance. lcms.cz The introduction of additives can alter the composition of the cation's solvation sheath, which in turn affects the formation of the solid electrolyte interphase (SEI) on the anode. pnnl.gov

Research has explored the use of metal trifluoromethanesulfonates, such as copper trifluoromethanesulfonate (CuTF), as additives in propylene (B89431) carbonate-based electrolytes. researchgate.net The addition of such compounds can suppress the decomposition of the electrolyte during the initial lithiation process, improving the battery's performance. researchgate.net While direct, extensive research on this compound as a primary additive in commercial LIBs is not widely documented, the principle of using metal triflate additives to modify the SEI and improve cycling stability is an active area of investigation. The study of fluorinated additives in molten salt electrolytes, which can include calcium salts, is also being explored to engineer the coordination and interfacial behavior in battery electrolytes. researchgate.net

Calcium-ion batteries (CIBs) have emerged as a promising "beyond-lithium" technology due to calcium's high abundance, low cost, and potential for high energy density. nih.govnih.gov A significant challenge in CIB development is the creation of suitable electrolytes that allow for reversible plating and stripping of calcium metal at room temperature. nih.gov this compound and its imide-based analogue, calcium bis(trifluoromethylsulfonyl)imide (Ca(TFSI)₂), are central to this research. nih.govacs.org

The behavior of a calcium-ion battery electrolyte is fundamentally governed by the solvation of the Ca²⁺ ion. This involves the interaction of the calcium cation with the solvent molecules and the salt's anion. The structure of this solvation shell dictates the electrolyte's properties, including its ionic conductivity and stability.

Research into gel polymer electrolytes using Ca(TFSI)₂ has shown that the coordination environment of the calcium ion is critical. acs.org In a system with a polyvinylidene fluoride (PVDF) host and N-methyl-2-pyrrolidone (NMP) solvent, Fourier transform infrared spectroscopy was used to analyze the degree of salt dissociation. nih.gov The study found that processing conditions, such as drying temperature, significantly impact the solvent content and, consequently, the electrochemical performance by altering the Ca²⁺ coordination. nih.gov Similarly, in poly(ethylene glycol) diacrylate (PEGDA)-based gel electrolytes, studies indicate minimal coordination between the Ca²⁺ ion and the polymer backbone, suggesting that ion transport primarily occurs through the liquid portion of the gel. nih.gov

The table below summarizes findings on the coordination environment in different polymer gel electrolyte systems for calcium-ion conduction.

| Polymer Host | Salt | Solvent(s) | Key Findings on Coordination |

| Poly(ethylene glycol) diacrylate (PEGDA) | Ca(TFSI)₂ | Ethylene (B1197577) Carbonate (EC), Propylene Carbonate (PC) | Minimal coordination of Ca²⁺ to the PEGDA backbone was observed. nih.gov |

| Polyvinylidene fluoride (PVDF) | Ca(TFSI)₂ | N-methyl-2-pyrrolidone (NMP) | Salt dissociation and coordination are highly dependent on salt concentration and drying temperature (solvent content). nih.gov |

The mobility of ions within the electrolyte is a determining factor for the rate capability of a battery. In calcium-ion systems, the strong electrostatic interaction between the divalent Ca²⁺ cation and the surrounding solvent molecules and anions can lead to the formation of ion pairs or larger aggregates, which can impede ion transport.

In polymer gel electrolytes, high ionic conductivity is typically associated with ion transport within the liquid phase of the electrolyte. acs.org For a PVDF-based gel polymer electrolyte with Ca(TFSI)₂, room temperature ionic conductivities were found to be suitable for applications, reaching up to 3.56 x 10⁻⁴ S/cm for a 1.0 M concentration. nih.gov The conductivity in these systems generally follows an Arrhenius-type behavior, indicating a thermally activated transport process. nih.gov

Research in Calcium-Ion Battery Electrolytes

Application in Thin Film Deposition Techniques

Thin film deposition techniques are used to apply precise, thin layers of material onto a substrate. Common methods include chemical vapor deposition (CVD) and atomic layer deposition (ALD), which rely on volatile chemical precursors that react on a substrate surface to form the desired film. harvard.eduuni-bayreuth.defraunhofer.de

These techniques require precursors that can be vaporized and transported to the substrate without decomposing prematurely. wikipedia.orgharvard.edu For the deposition of calcium-containing films like calcium oxide, calcium fluoride, or calcium carbonate, researchers typically use volatile organometallic calcium compounds. google.comresearchgate.netharvard.edu Examples of such precursors include calcium beta-diketonates, calcium N,N-dimethylaminodiboranates, and calcium amidinates. researchgate.netgoogle.comharvard.edu

This compound is a salt known for its thermal stability, with a melting point reported to be over 300°C. chemicalbook.comsigmaaldrich.com This inherent lack of volatility makes it unsuitable for use as a precursor in conventional thermal CVD or ALD processes. The available research does not describe the use of this compound directly as a vapor-phase precursor for thin film deposition.

Coordination Chemistry of Calcium Trifluoromethanesulfonate

Investigation of Ca²⁺ Coordination Environments in Solution and Solid State

The coordination sphere of the calcium ion in calcium trifluoromethanesulfonate (B1224126) systems is highly adaptable, influenced by the surrounding medium. In solution, Ca²⁺ engages in dynamic equilibria with solvent molecules and the triflate anion, while in the solid state, it adopts well-defined crystal structures. Computational studies and experimental observations reveal that factors such as solvent type, concentration, and the presence of other ligands play a critical role in determining the coordination number and geometry of the Ca²⁺ center. researchgate.net

The steric bulk of solvent molecules is a key determinant of the Ca²⁺ ion's coordination number. Solvents with significant steric hindrance near their donor atoms can limit the number of molecules that can pack around the central calcium ion. A prime example is N,N′-dimethylpropyleneurea (DMPU), a space-demanding solvent whose methyl groups are positioned close to the oxygen donor atom. rsc.org

In a crystallographic study of the complex formed between calcium trifluoromethanesulfonate and DMPU, the resulting solid-state structure was identified as Ca(dmpu)₆₂. rsc.org In this complex, the calcium ion is coordinated to six DMPU molecules, adopting an octahedral geometry. This coordination number of six is notable because calcium can often accommodate higher coordination numbers with less bulky ligands. The steric crowding caused by the six DMPU ligands is significant, leading to short distances between the metal ion and hydrogen atoms on the ligands that are close to the sum of their van der Waals radii. To accommodate this crowded environment, the DMPU ligand exhibits remarkable flexibility by increasing its Ca-O-C bond angle, which can range from 125° to 170°, thereby reducing the steric strain. rsc.org This demonstrates a clear trade-off between achieving the highest possible coordination number and minimizing steric repulsion, a principle that governs the coordination chemistry of Ca²⁺ with sterically demanding ligands. rsc.org

The solvation shell around a Ca²⁺ ion is not static; it is a dynamic environment characterized by continuous ligand exchange reactions. researchgate.net The kinetics of these exchanges, where solvent molecules or anions enter and leave the first coordination sphere of the calcium ion, are fundamental to understanding reaction mechanisms and ion transport in solution. goldschmidt.info The rate of ligand exchange can vary by several orders of magnitude depending on the nature of the metal ion, its oxidation state, and the coordinating ligand. researchgate.net

Molecular dynamics simulations provide detailed insights into these processes, which often occur on a picosecond timescale. researchgate.net For Ca²⁺, the exchange dynamics are influenced by the strength of the Ca²⁺-ligand bond and the interactions within the first and second solvation shells. For instance, the process of a Ca²⁺ ion binding to a larger molecule, like a protein, involves the ion being temporarily detained in the outer solvation shells before binding. nih.gov During this time, its diffusion is significantly reduced, which can enhance its ability to find a specific binding site. nih.gov The selection of solvent can be used to control the solvation environment and mitigate strong ion pairing, which in turn affects the mobility and availability of the Ca²⁺ ion. researchgate.net

Studies on Ionic Association and Ion-Pairing Phenomena

Calcium ions and triflate anions can associate in solution to form various types of ion pairs, including contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (2SIPs). In a CIP, the cation and anion are in direct contact, whereas in solvent-separated pairs, they are separated by one or more solvent molecules. The formation of these Ca²⁺-anion complexes is a dynamic equilibrium.

Studies on analogous systems, such as aqueous solutions of magnesium chloride (MgCl₂) and calcium chloride (CaCl₂), have provided evidence for the formation of solvent-shared and double-solvent-separated ion pairs. sci-hub.se In these cases, the strongly hydrated Ca²⁺ ion maintains well-defined hydration layers, preventing the formation of direct contact ion pairs. sci-hub.se Competitive ion pairing can also occur, where the interaction between a cation and an anion is influenced by the presence of other species, such as the hydrated electron, which can act as a competing "anion". ucla.edu The stability of any ion pair is a delicate balance between the electrostatic attraction of the ions and the energy required to displace solvent molecules from their coordination shells. ucla.edu

The strong association between ions can be detrimental to applications that rely on high ion mobility, such as in batteries. nih.gov Consequently, strategies to mitigate ion pairing are of significant interest. The primary approach is the careful selection of the solvent. Solvents with high dielectric constants are effective at screening electrostatic interactions, thereby disfavoring the formation of ion pairs. libretexts.org

Furthermore, solvents that are strong Lewis bases can compete effectively with the triflate anion for coordination sites on the Ca²⁺ ion. researchgate.net By forming stable solvation shells around the cation, these solvents can prevent or reduce the close association with the anion. Molecular dynamics simulations have shown that while ion pairing is a persistent feature in many electrolyte systems, its extent can be controlled through rational solvent selection. researchgate.netnih.gov The design of ligands with specific chelating properties that can encapsulate the cation also represents a viable strategy to prevent anion association.

Structural Characterization of this compound Complexes

The definitive method for determining the coordination environment of a metal ion is through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and coordination numbers, revealing the three-dimensional structure of a complex. For this compound, several complexes with various ligands have been structurally characterized, offering a window into the preferred coordination geometries of the Ca²⁺ ion.

As discussed, the complex Ca(dmpu)₆₂ provides an excellent example of a structurally characterized this compound derivative. rsc.org In this octahedral complex, the triflate anions are not directly coordinated to the calcium ion but exist as counter-ions in the crystal lattice. The coordination sphere is fully occupied by six neutral DMPU solvent molecules. The structural parameters from this study highlight the geometric adaptations required to accommodate sterically bulky ligands.

Interactive Table: Structural Data for the [Ca(dmpu)₆]²⁺ Cation

| Parameter | Value | Description |

| Coordination Number | 6 | The Ca²⁺ ion is coordinated to six DMPU ligands. |

| Geometry | Octahedral | The six oxygen donor atoms form an octahedron around the central Ca²⁺ ion. |

| Ca-O Bond Distance | ~2.3 - 2.4 Å | The average distance between the calcium ion and the coordinating oxygen atoms of the DMPU ligands. |

| Ca-O-C Bond Angle | 145° - 170° | The angle within the coordinated DMPU ligand, which widens significantly to reduce steric strain. rsc.org |

| Anion Position | Outer Sphere | The trifluoromethanesulfonate anions are not directly bonded to the Ca²⁺ ion and act as counter-ions. |

This table summarizes typical data derived from crystallographic studies of the Ca(dmpu)₆₂ complex, illustrating how steric demand influences coordination geometry. rsc.org

Crystal Structure Analysis (e.g., Octahedral and Polymeric Geometries)

The crystal structure of anhydrous this compound (Ca(SO₃CF₃)₂) has been determined through high-resolution X-ray powder diffraction data. nih.gov The analysis reveals that the compound crystallizes in the rhombohedral space group R-3. nih.gov

In this structure, the trifluoromethanesulfonate anions organize into double layers, with the apolar trifluoromethyl (CF₃) groups directed towards each other. nih.gov The calcium cations are positioned adjacent to the sulfonate (SO₃) groups. nih.gov Each calcium ion is coordinated by six oxygen atoms originating from six different triflate anions, resulting in a distorted octahedral coordination geometry. This arrangement creates a three-dimensional polymeric network. The triflate anions act as bridging ligands, connecting the calcium centers and extending the structure.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂CaF₆O₆S₂ | nih.gov |

| Crystal System | Rhombohedral | nih.gov |

| Space Group | R-3 | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Coordination Number | 6 | nih.gov |

In-Situ Desolvation Studies of Calcium Complexes

General thermal analysis of various calcium compounds, such as hydrates of calcium sulfate (B86663) or calcium carbonate, shows that dehydration often occurs in distinct steps corresponding to the removal of differently bound water molecules. nist.govcanada.ca These processes, often studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can induce phase transformations from a crystalline hydrate (B1144303) to a different crystalline or amorphous anhydrous phase. nist.gov For instance, studies on other calcium salts have shown that the removal of water from crystal lattices can begin at temperatures around 100°C and continue in stages up to 400°C or higher, depending on the specific compound and the nature of the water-crystal interaction. researchgate.netresearchgate.net However, without specific experimental data for this compound, a detailed description of its desolvation pathway, including transition temperatures and changes in coordination geometry, cannot be provided.

Theoretical and Computational Investigations of Calcium Trifluoromethanesulfonate Systems

Computational Studies on Ca²⁺ Solvation and Ion Mobility

Computational investigations have been instrumental in elucidating the complex solvation behavior of the Ca²⁺ ion and its mobility in various electrolyte systems, which is crucial for applications such as calcium-ion batteries.

Computational studies have explored the coordination environment and solvation energetics of Ca²⁺ in a range of solvents. These studies reveal that the solvation of Ca²⁺ is highly dependent on the solvent type. For instance, binary organic mixtures, particularly those containing carbonates, have been shown to provide excellent solvation for Ca²⁺. researchgate.netchemrxiv.orgchemrxiv.org Single organic solvents like ethylene (B1197577) carbonate (EC), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) also demonstrate good solvation capabilities. researchgate.netchemrxiv.orgchemrxiv.org

| Solvent System | Key Findings on Ca²⁺ Solvation | Reference |

|---|---|---|

| Binary Organic Carbonates | Provide the best solvation for Ca²⁺. | researchgate.netchemrxiv.orgchemrxiv.org |

| Single Organic Solvents (EC, THF, DMF) | Exhibit good solvation capabilities. | researchgate.netchemrxiv.orgchemrxiv.org |

| Ionic Liquids (Alkyl Sulfonate Anions) | Provide better coordination and lead to greater diffusivity compared to TFSI⁻. | researchgate.netchemrxiv.orgchemrxiv.org |

| Aqueous Solutions | Average coordination number of approximately 7.3. | rochester.edunih.gov |

Simulations of ion diffusivity and transport properties are critical for understanding how Ca²⁺ moves through an electrolyte. Molecular dynamics (MD) simulations have been employed to investigate the diffusion of Ca²⁺ in various media. These simulations have shown that the mobility of Ca²⁺ is strongly correlated with its solvation structure. researchgate.netchemrxiv.orgchemrxiv.org For instance, stronger ion pairing can sometimes lead to reduced diffusivity, although there are exceptions. researchgate.netchemrxiv.orgchemrxiv.org

The lifetime of solvent molecules in the first solvation shell of Ca²⁺ is on the order of a few picoseconds, which is significantly shorter than that of more strongly coordinating ions like Mg²⁺. rochester.edunih.gov This faster exchange of solvent molecules can contribute to higher ionic mobility. The diffusion coefficients of ions in molten salt systems have also been studied, revealing the relative mobility of different ionic species. mdpi.com Finite-size effects in simulations can significantly impact the calculated diffusivity, highlighting the importance of using sufficiently large simulation boxes to obtain accurate results. unimore.itnih.gov

| System Property | Simulation Findings | Reference |

|---|---|---|

| Ion Pairing | Can be mitigated by solvent selection, which correlates with greater mobility. | researchgate.netchemrxiv.orgchemrxiv.org |

| Solvent Exchange Dynamics | The lifetime of water molecules in the first solvation shell of Ca²⁺ is a few picoseconds. | rochester.edunih.gov |

| Finite-Size Effects | Diffusivity can be highly dependent on the simulation system size. | unimore.itnih.gov |

| Molten Salts | Relative diffusion rates of ions can be determined (e.g., Na > K > F > Al in a specific system). | mdpi.com |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study various aspects of calcium trifluoromethanesulfonate (B1224126) chemistry, particularly in the context of catalysis.

DFT calculations have provided valuable mechanistic insights into reactions catalyzed by calcium salts. For example, in the sulfur(VI)-fluoride exchange (SuFEx) reaction, DFT studies have elucidated the role of Ca(NTf₂)₂ (calcium bis(trifluoromethanesulfonyl)imide), a compound structurally related to calcium triflate, in activating sulfonyl fluorides. claremont.edu The calculations revealed a bidentate coordination of the calcium ion to both the sulfonyl oxygen and the fluoride (B91410), which stabilizes the transition state. claremont.edu This two-point contact is crucial for activating the sulfur(VI) center and facilitating nucleophilic attack. claremont.edu

DFT is frequently the method of choice for exploring the mechanisms of transition metal-catalyzed reactions due to its favorable balance of computational cost and accuracy. whiterose.ac.uk It has been used to rationalize reaction rates and selectivities by comparing the energies of different reaction pathways and intermediates. whiterose.ac.uk

DFT studies have been instrumental in understanding how calcium-based catalysts activate substrates and are subsequently regenerated. In calcium-mediated reactions, direct interaction between the Ca²⁺ ion and the substrate is a common mode of activation. claremont.edunih.gov The Lewis acidic nature of the Ca²⁺ ion allows it to withdraw electron density from the substrate, making it more susceptible to chemical transformation. claremont.edunih.gov

The formation of stable complexes between the calcium ion and reaction products, such as calcium fluoride, can inhibit catalytic turnover. claremont.edunih.gov DFT calculations can help to identify these stable species and guide the development of strategies to overcome catalyst deactivation, for instance, by using additives that can disrupt these stable complexes and regenerate the active catalyst. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecular systems. nih.govnih.gov In the context of calcium trifluoromethanesulfonate, MD simulations have been used to investigate the structure and dynamics of the solvated Ca²⁺ ion and its interactions with other species in solution.

MD simulations can reveal detailed information about the coordination number and geometry of the Ca²⁺ ion in different solvents, the dynamics of solvent exchange around the ion, and the formation of ion pairs and larger aggregates. rochester.edunih.govmdpi.com For instance, simulations have shown that the presence of ions in solution can enhance the rigidity of the water hydrogen-bonding network and reduce the dynamics of water molecules at interfaces. mdpi.com In studies of ion channels, MD simulations have been used to equilibrate homology models and investigate the binding of molecules to the channel in the presence of calcium ions. flinders.edu.au These simulations provide a dynamic picture that complements the static information obtained from experimental structures. flinders.edu.au

Ab Initio Molecular Orbital Theory Studies

Ab initio molecular orbital theory provides a fundamental, first-principles approach to understanding the electronic structure and properties of molecules. These calculations are invaluable for interpreting experimental data, such as vibrational spectra, and for developing a deeper understanding of molecular interactions.

Ab initio calculations have been extensively used to determine the vibrational frequencies of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻). acs.org These theoretical predictions are crucial for the accurate assignment of experimental infrared (IR) and Raman spectra. The triflate anion possesses C₃ᵥ symmetry, and its vibrational modes can be classified accordingly.

The calculated vibrational frequencies from ab initio studies are generally in good agreement with experimental values, allowing for a confident assignment of the observed spectral bands. nih.govnih.gov These studies provide a detailed picture of the internal motions of the triflate anion.

Below is a table summarizing the calculated and experimental vibrational frequencies for the triflate anion. The assignments are based on the C₃ᵥ point group.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |

| ν(CF₃) asym | E | ~1280 | ~1275 | Asymmetric CF₃ stretch |

| ν(CF₃) sym | A₁ | ~1225 | ~1226 | Symmetric CF₃ stretch |

| ν(SO₃) asym | E | ~1150 | ~1150 | Asymmetric SO₃ stretch |

| ν(SO₃) sym | A₁ | ~1030 | ~1032 | Symmetric SO₃ stretch |

| δ(CF₃) asym | E | ~760 | ~760 | Asymmetric CF₃ deformation |

| δ(CF₃) sym | A₁ | ~640 | ~640 | Symmetric CF₃ deformation (umbrella) |

| δ(SO₃) asym | E | ~575 | ~575 | Asymmetric SO₃ deformation |

| δ(SO₃) sym | A₁ | ~520 | ~520 | Symmetric SO₃ deformation |

| Rocking | E | ~350 | ~350 | CF₃ rock |

| Torsion | A₂ | - | - | C-S torsion (often inactive) |

Note: The exact calculated and experimental frequencies may vary slightly depending on the level of theory, basis set, and the environment (gas phase, solution, or solid state).

Theoretical investigations into solvation are critical for predicting the behavior of ions in solution. The solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to a solvent, is a key thermodynamic quantity that governs solubility and reactivity. chemrxiv.orgchemrxiv.org

Ab initio methods can be used to calculate the interaction energies between an ion and a small number of solvent molecules in a cluster. By systematically increasing the number of solvent molecules, one can model the formation of solvation shells. nih.gov For anions like triflate, these calculations help to understand the specific interactions, such as hydrogen bonding, with protic solvents.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are another important theoretical tool. chemrxiv.org In these models, the solvent is treated as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of solvation. These models are often used in conjunction with ab initio calculations for the solute.

Advanced Characterization Techniques for Calcium Trifluoromethanesulfonate Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within calcium trifluoromethanesulfonate (B1224126). These methods measure the interaction of the compound with electromagnetic radiation, revealing a wealth of information about its atomic and molecular characteristics.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Ionic Association

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of the trifluoromethanesulfonate (triflate) anion and to study the interactions between the Ca²⁺ cation and the triflate anions. The vibrational spectrum of the triflate anion (CF₃SO₃⁻) is characterized by distinct bands corresponding to the stretching and bending modes of its constituent groups, namely the CF₃ and SO₃ moieties.

Vibrational Analysis:

Ionic Association:

In solution, the interaction between the calcium cation and the triflate anions, known as ionic association, can be effectively probed by vibrational spectroscopy. rsc.org The presence of the Ca²⁺ ion in close proximity to the triflate anion can lead to changes in the anion's symmetry, resulting in the splitting of degenerate vibrational modes and shifts in band positions. For example, studies on other metal triflate solutions have shown that the formation of contact ion pairs can be observed through the appearance of new bands in the Raman spectrum. rsc.org These spectral changes provide direct evidence of the coordination of the cation to the sulfonate group of the anion. This information is critical for understanding the nature of the electrolyte solutions and their transport properties.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| ν(C-F) | 1200 - 1300 | Asymmetric and symmetric stretching modes of the CF₃ group. |

| ν(S-O) | 1000 - 1100 | Symmetric stretching of the SO₃ group. |

| ν(S-O) | 1250 - 1300 | Asymmetric stretching of the SO₃ group. |

| δ(CF₃) | 750 - 800 | Bending modes of the CF₃ group. |

| δ(SO₃) | 500 - 600 | Bending modes of the SO₃ group. |

This table presents typical wavenumber ranges for the main vibrational modes of the triflate anion, which may vary depending on the cation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of calcium trifluoromethanesulfonate in both solid and solution states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of the atoms within the molecule. The primary nuclei of interest for this compound are ¹³C and ¹⁹F.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is particularly sensitive to the local environment of the fluorine atoms in the trifluoromethyl (CF₃) group. The chemical shift of the fluorine atoms can indicate the nature of the ionic interactions. For instance, in a complex, a sharp singlet observed around -77 ppm in the ¹⁹F NMR spectrum is characteristic of a coordinated triflate ion, while the free triflate anion typically appears at approximately -79 ppm. wiley-vch.de This difference in chemical shift provides a clear distinction between coordinated and non-coordinated triflate anions, offering insights into the solution-state structure and the extent of ion pairing.

¹³C NMR Spectroscopy:

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹⁹F | -76 to -80 | Distinguishes between free and coordinated triflate anions. Sensitive to the local electronic environment of the CF₃ group. |

| ¹³C (CF₃) | ~118 (quartet due to J-coupling with F) | Provides information about the carbon skeleton of the anion. |

This table provides typical chemical shift ranges for the triflate anion. Actual values can vary based on the solvent, concentration, and temperature.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While specific mass spectrometry data for this compound is not available in the provided search results, the technique can, in principle, be used to confirm the molecular weight of the compound and to study its fragmentation patterns. For instance, in related triflate compounds, mass spectrometry has been used to identify the molecular ion and its fragments, which can provide structural information. google.comlibretexts.org In a hypothetical mass spectrum of this compound, one might expect to observe peaks corresponding to the intact cationized molecule, as well as fragments resulting from the loss of triflate anions or parts of the anion.

Crystallographic Techniques

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction (XRD)

While a single-crystal X-ray diffraction study of this compound was not found in the search results, the crystal structure of the anhydrous form has been successfully determined from high-resolution synchrotron X-ray powder diffraction data. This powerful technique provides detailed structural information even when single crystals of sufficient size are not available.

The study revealed that anhydrous this compound crystallizes in the rhombohedral space group R3. The structure is characterized by a layered arrangement where the trifluoromethanesulfonate anions form double layers with their apolar CF₃ groups pointing towards each other. The Ca²⁺ cations are located between these layers, in close proximity to the SO₃ groups of the anions. This layered structure is a common feature among divalent metal trifluoromethanesulfonates.

Microcrystal Electron Diffraction (Micro-ED)

Microcrystal Electron Diffraction (MicroED) is a relatively new and powerful technique that utilizes an electron beam to determine the crystal structures of sub-micrometer-sized crystals. nih.govwikipedia.org This method is particularly advantageous for materials that are difficult to grow into larger crystals suitable for conventional X-ray diffraction. mdpi.comcreative-biostructure.com

Although no specific Micro-ED studies on this compound have been reported in the search results, the technique is highly applicable to the analysis of such inorganic salts. nih.govmdpi.com The process involves depositing a small amount of the powdered sample onto a transmission electron microscope (TEM) grid. The electron beam is then diffracted by the nanocrystals, and the resulting diffraction patterns are collected and processed to solve the crystal structure. MicroED has been successfully used to determine the structures of a variety of small molecules, including pharmaceuticals and other inorganic compounds, demonstrating its potential for the detailed crystallographic characterization of this compound. mdpi.comresearchgate.net

Electrochemical Characterization Methods

Electrochemical methods are fundamental to assessing the viability of an electrolyte for battery applications. They provide direct insight into the redox stability, ion transport kinetics, and cycling performance of the electrolyte system.

Galvanostatic and potentiostatic techniques are cornerstone methods for evaluating the performance and stability of electrolytes like this compound. rsc.orgossila.com Galvanostatic cycling involves applying a constant current and monitoring the change in voltage over time, which is crucial for determining the charge-discharge capacity and cycling stability of a battery. researchgate.netresearchgate.net For instance, in a calcium-ion battery, this method reveals the voltage profile of calcium plating and stripping, and how this profile changes over numerous cycles, indicating the stability of the electrolyte and the electrode interfaces. rsc.org The coulombic efficiency, a measure of the charge returned during stripping versus the charge put in during plating, is a key metric derived from these measurements, offering insight into the reversibility of the process and the extent of side reactions. rsc.org

Potentiostatic methods, such as cyclic voltammetry (CV), involve sweeping the potential of a working electrode and measuring the resulting current. ossila.comresearchgate.net CV is used to determine the electrochemical stability window of the electrolyte. rsc.org By scanning the potential to anodic and cathodic limits, one can identify the voltages at which the electrolyte—composed of this compound and a solvent—begins to oxidize or reduce. researchgate.net This defines the operational voltage range of the battery. The resulting plot, a cyclic voltammogram, shows current peaks corresponding to the redox reactions, such as the deposition and dissolution of calcium. ossila.com The separation between the oxidation and reduction peaks can provide information about the kinetics of the electron transfer reactions. edaq.com

| Technique | Parameter Controlled | Parameter Measured | Key Information Obtained for Ca(CF₃SO₃)₂ Electrolytes |

| Galvanostatic Cycling | Current | Voltage | Charge/discharge capacity, Coulombic efficiency, cycling stability, voltage hysteresis. rsc.orgresearchgate.net |

| Potentiostatic (Cyclic Voltammetry) | Voltage | Current | Electrochemical stability window, redox potentials of Ca²⁺/Ca, kinetics of interfacial reactions. rsc.orgossila.com |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the ionic conductivity of electrolyte systems. researchgate.netuoz.ac.ir The method involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the impedance response of the electrochemical cell. uoz.ac.ir The resulting data is often presented as a Nyquist plot, which separates the contributions of different processes occurring within the cell, such as ion transport through the electrolyte (bulk resistance), charge transfer at the electrode-electrolyte interface, and diffusion processes. researchgate.net

For an electrolyte containing this compound, the primary goal of EIS is to determine its ionic conductivity (σ). This is calculated from the bulk resistance (Rb) of the electrolyte, which is typically extracted from the high-frequency intercept of the Nyquist plot with the real axis. researchgate.net The conductivity is a critical parameter as it dictates how efficiently Ca²⁺ ions can move between the anode and cathode, directly impacting the battery's power density. syr.edu Studies on various polymer electrolytes have shown that conductivity is highly dependent on factors like salt concentration and temperature. syr.eduacs.org For example, research on solid polymer electrolytes (SPEs) has demonstrated that increasing the concentration of calcium salt generally increases conductivity up to a certain point, after which ion pairing can lead to a decrease. syr.edu The temperature dependence of conductivity, often following Arrhenius or Vogel-Tammann-Fulcher behavior, provides insights into the ion transport mechanism. syr.eduacs.org

| Parameter | Description | Relevance to Ca(CF₃SO₃)₂ Electrolytes |

| Bulk Resistance (Rb) | The resistance of the electrolyte to ion flow. Determined from the high-frequency intercept of the Nyquist plot. researchgate.net | Inversely proportional to ionic conductivity. A lower Rb indicates better ion transport. |

| Charge Transfer Resistance (Rct) | The resistance to electron transfer at the electrode-electrolyte interface. Represented by the diameter of a semicircle in the Nyquist plot. researchgate.net | Indicates the kinetic facility of the Ca²⁺ plating/stripping reaction. A smaller Rct is desirable. |

| Ionic Conductivity (σ) | A measure of the electrolyte's ability to conduct ions. Calculated from Rb, cell geometry. researchgate.net | A fundamental performance metric. Higher conductivity enables higher power output. acs.org |

Surface and Interfacial Analysis Techniques

The performance and longevity of a battery are critically dependent on the nature of the interfaces, particularly the Solid Electrolyte Interphase (SEI) that forms on the anode surface. Surface and interfacial analysis techniques are vital for understanding the morphology, composition, and stability of these layers.

Scanning Electron Microscopy (SEM) is an essential imaging technique for characterizing the morphology of electrode surfaces and the structure of polymer electrolytes. researchgate.netnih.gov SEM utilizes a focused beam of electrons to scan the surface of a sample, generating images with high magnification and resolution. This allows for the direct visualization of the surface topography of the electrodes before and after cycling with a this compound electrolyte.

In the context of calcium-ion batteries, SEM is used to investigate changes in the anode surface, such as the morphology of deposited calcium, which can range from smooth and uniform to dendritic and mossy. Dendrite formation is a major safety concern and can lead to short circuits. researchgate.net SEM analysis helps researchers understand how electrolyte composition, including the choice of salt like calcium triflate and solvent, influences the deposition behavior. Furthermore, SEM is employed to examine the microstructure of solid or gel polymer electrolytes containing this compound, revealing information about their porosity, phase separation, and crystallinity, which are all factors that affect ionic conductivity. researchgate.netresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost layers of a material. youtube.com The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes secondary ions to be sputtered from the surface. These secondary ions are then accelerated into a "flight tube" and their mass-to-charge ratio is determined by measuring their time-of-flight to a detector. youtube.com

For research on this compound electrolytes, TOF-SIMS is invaluable for analyzing the composition of the SEI layer formed on the anode. mdpi.comnih.gov It can identify the various organic and inorganic species that result from the decomposition of the electrolyte components (both the calcium triflate anion and the solvent molecules). researchgate.net By using a second ion beam to gradually etch away the surface, TOF-SIMS can perform depth profiling, revealing the distribution of different chemical species as a function of depth within the SEI and into the underlying electrode. researchgate.netucsd.edu This provides a 3D chemical map of the interface, helping to elucidate the structure and formation mechanism of the passivation layer, which is crucial for stabilizing the electrolyte against continuous decomposition. mdpi.comresearchgate.net For example, TOF-SIMS can map the distribution of fragments related to the triflate anion (e.g., CF₃⁻, SO₃⁻) and calcium (e.g., Ca⁺, CaF⁺, CaO⁺), providing direct evidence of their involvement in the SEI. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds. bas.bgrsc.org The technique separates a mixture of compounds in the gas phase using a chromatography column and then identifies them based on their mass-to-charge ratio and fragmentation pattern using a mass spectrometer. thermofisher.com

In the study of this compound electrolytes, GC-MS is primarily used for ex-situ analysis of the electrolyte after electrochemical cycling or thermal stress tests. rsc.orgresearchgate.net It is particularly effective for detecting the breakdown products of the organic solvents used in the electrolyte formulation. bas.bg The decomposition of the electrolyte is a key factor in battery aging and performance degradation. shimadzu.com By identifying the specific decomposition products, researchers can deduce the degradation pathways of the electrolyte. rsc.orgresearchgate.net For example, the ring-opening products of cyclic carbonate solvents or transesterification products in mixed linear/cyclic carbonate systems can be detected. bas.bg This information is critical for designing more stable electrolyte formulations by selecting more robust solvents or by introducing additives that can suppress these decomposition reactions.

| Technique | Principle | Information Provided for Ca(CF₃SO₃)₂ Systems |

| SEM | Imaging with a focused electron beam. researchgate.net | Surface morphology of electrodes (e.g., Ca deposition), microstructure of polymer electrolytes. researchgate.netnih.gov |

| TOF-SIMS | Mass analysis of sputtered secondary ions. youtube.com | Elemental and molecular composition of the SEI, depth profiling of interfacial layers. researchgate.netresearchgate.net |

| GC-MS | Chromatographic separation followed by mass analysis. thermofisher.com | Identification and quantification of volatile electrolyte decomposition products. bas.bgrsc.org |

Q & A

Q. Q: What are the common synthetic routes for preparing calcium trifluoromethanesulfonate, and how can purity be optimized for catalytic applications?

this compound is typically synthesized via neutralization of trifluoromethanesulfonic acid (CF₃SO₃H) with calcium carbonate or hydroxide under anhydrous conditions. Purification involves recrystallization from polar aprotic solvents (e.g., acetonitrile) to remove residual acids or salts. Hygroscopicity necessitates storage in desiccators or under inert gas to prevent hydration, which can alter reactivity . Purity (>96%) is critical for catalytic efficiency, as impurities like free acid or water may deactivate the catalyst .

Physicochemical Characterization

Q. Q: Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

Key techniques include:

- FT-IR : Confirms the presence of CF₃SO₃⁻ groups (asymmetric S-O stretching at ~1220 cm⁻¹ and symmetric S-O at ~1030 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~250°C, with mass loss corresponding to SO₃ and CF₃ groups .

- X-ray Diffraction (XRD) : Identifies crystalline phases; hygroscopic samples may show hydrate formation if improperly stored .

- NMR (¹⁹F, ¹H) : Detects trace solvents (e.g., residual methanol) and confirms anion integrity .

Catalytic Applications in Organic Synthesis

Q. Q: How does this compound compare to other metal triflates (e.g., Sc³⁺, Y³⁺) in acid-catalyzed reactions, such as indole derivatives synthesis?

Calcium triflate is a milder Lewis acid compared to Sc(OTf)₃ or Y(OTf)₃, making it suitable for substrates sensitive to strong acidity. For example, in the synthesis of 1-substituted-amino-2-arylvinyl indole carboxylates, calcium triflate achieves ~85% yield at 80°C in DMF, whereas scandium salts risk over-acidification and side reactions. However, its lower acidity may require longer reaction times or co-solvents (e.g., ionic liquids) to enhance activity .

Solvent and Temperature Effects on Reactivity

Q. Q: What solvent systems optimize this compound’s catalytic performance in green chemistry applications?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and ion dissociation, improving catalytic turnover. In contrast, protic solvents (e.g., methanol) may coordinate Ca²⁺, reducing activity. Evidence from indole synthesis shows ethanol/water mixtures (3:1 v/v) achieve 78% yield at 60°C, balancing solubility and environmental impact . Microwave-assisted heating can further reduce reaction times by 40% compared to conventional methods .

Contradictions in Thermal Stability

Q. Q: Discrepancies exist in literature regarding thermal decomposition—how should researchers interpret these findings?

While some sources state decomposition begins at ~250°C , others report stability up to 300°C under inert atmospheres . This variance arises from differing experimental conditions:

- Open-air TGA : Early mass loss due to surface hydration or oxidation.

- Sealed systems : Delayed decomposition (≥300°C) as sublimation dominates.

Researchers should pre-dry samples at 100°C under vacuum to remove adsorbed water before thermal studies .

Handling and Safety in Hygroscopic Environments

Q. Q: What protocols mitigate hygroscopicity-related issues during storage and handling?

- Storage : Use argon/vacuum-sealed containers with desiccants (e.g., molecular sieves).

- Handling : Perform weigh-ins in gloveboxes or under nitrogen flow.

- Rehydration Tests : Monitor IR absorption at ~3400 cm⁻¹ (O-H stretching) to detect moisture ingress .

Mechanistic Insights in Catalytic Cycles